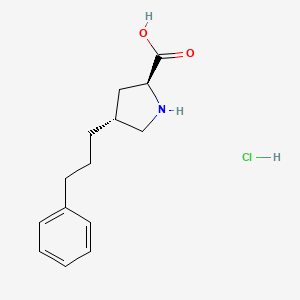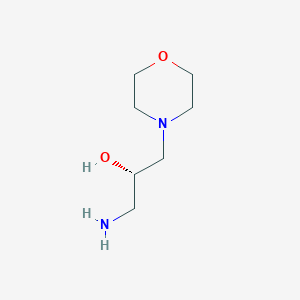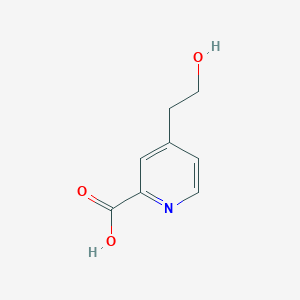
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Vue d'ensemble
Description
- (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride is a chemical compound with the CAS number 1049744-68-4.
- It is used for pharmaceutical testing and is a high-quality reference standard.
Synthesis Analysis
- Information on the synthesis pathway is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula is C₁₄H₂₀ClNO₂.
- The compound contains a pyrrolidine ring and a phenylpropyl group.
Chemical Reactions Analysis
- Specific chemical reactions are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Molecular weight: 269.77 g/mol
- Solubility: Information on solubility is not available.
- Other properties: Not specified.
Applications De Recherche Scientifique
Metal–Organic Frameworks (MOFs) Development
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride has potential applications in the development of Metal–Organic Frameworks (MOFs). MOFs are constructed using metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are characterized for their high porosity, large surface area, and variable structures, which are useful in gas storage, separation, and catalysis. For instance, the ligand pyridine-2,6-dicarboxylic acid (pdcH2) reacts under hydrothermal conditions with metal salts in the presence of different N-heterocycles used as spacers to form MOF structures. These structures are characterized by their network formations and are analyzed through techniques such as X-ray crystallography, powder X-ray diffraction, and thermal gravimetric analyses (Ghosh, Ribas, & Bharadwaj, 2004).
Influenza Neuraminidase Inhibition
Another significant application area is in the synthesis and structural analysis of influenza neuraminidase inhibitors. Research includes the efficient synthesis of core structures, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, which are crucial in the development of potent inhibitors against influenza neuraminidase. The structural analysis of these inhibitors, particularly their binding to the neuraminidase enzyme, offers insights into their mechanism of action and potential therapeutic applications (Wang et al., 2001).
Hydrogen-Bonding Studies
The molecule is also relevant in studies focusing on hydrogen bonding interactions. These studies explore the coexistence of competing supramolecular synthons in molecules possessing both carboxylic acid and pyridine functional groups. Understanding these interactions is crucial for crystal engineering, where the aim is to predict and control the assembly of molecules into desired structures. Such knowledge is instrumental in designing materials with specific properties (Long, Zhou, Parkin, & Li, 2014).
Safety And Hazards
- Safety information is not provided in the available data.
Orientations Futures
- Future research could focus on elucidating the biological activity and potential therapeutic applications of this compound.
Propriétés
IUPAC Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLJVFISOVESU-KZCZEQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376055 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
CAS RN |
1049744-68-4 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)





![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)
